molecular formula C6H13N3O B2895741 4-Morpholineethanimidamide CAS No. 14890-25-6

4-Morpholineethanimidamide

Cat. No. B2895741
CAS RN: 14890-25-6
M. Wt: 143.19
InChI Key: ZOGISVNCCRKCKA-UHFFFAOYSA-N
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Description

4-Morpholineethanimidamide, also known as MEA, is a chemical compound that has gained significant attention over the years due to its unique properties and potential applications in various fields of research and industry. It is also known by other synonyms such as 2-Morpholinoacetimidamide, 2-morpholinoacetamidine, 2-morpholin-4-ylethanimidamide, and 2- (morpholin-4-yl)ethanimidamide .

Scientific Research Applications

Gene Function Studies

Morpholino oligos, including compounds related to 4-Morpholineethanimidamide, have been instrumental in inhibiting gene function in various model organisms, such as zebrafish and mice. These studies have highlighted morpholinos as effective tools for gene knockdown, enabling researchers to study gene function rapidly and with relative simplicity (Heasman, 2002). Additionally, the use of cell-penetrating peptides (CPP) conjugated with morpholinos has shown great promise in vivo for delivering these oligos into cells, thereby enhancing their utility in functional genomic studies (Moulton, 2013).

Antimicrobial Activity

4-(Phenylsulfonyl) morpholine has demonstrated antimicrobial properties, especially when combined with other antibiotics to enhance their efficacy against multi-resistant strains of bacteria. This compound's modulating activity highlights its potential for addressing antibiotic resistance (Oliveira et al., 2015).

Cellular Imaging

Morpholine derivatives, such as 4-morpholinoscriptaid (4MS), have been used in fluorescence microscopy studies for cellular imaging. This application underscores the versatility of morpholine compounds in facilitating the study of cellular processes and the distribution of molecules within cells (Fleming et al., 2015).

Drug Discovery and Development

Morpholine and its derivatives have been identified as privileged scaffolds in medicinal chemistry, contributing to the development of bioactive molecules with a wide range of pharmacological activities. The structural versatility and favorable physicochemical properties of morpholine compounds have made them integral components in the design and optimization of new therapeutic agents (Kourounakis et al., 2020). Furthermore, the discovery of non-nitrogen containing morpholine isosteres has opened new avenues in drug design, particularly in the development of inhibitors for the PI3K-AKT-mTOR pathway, showcasing the continued innovation in utilizing morpholine structures for therapeutic purposes (Hobbs et al., 2019).

properties

IUPAC Name

2-morpholin-4-ylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(8)5-9-1-3-10-4-2-9/h1-5H2,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGISVNCCRKCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholineethanimidamide

Synthesis routes and methods

Procedure details

Sodium hydride (2.4 g, 60 mmol, 60%) was added to a solution of morpholine (5.2 g, 60 mmol) in THF (40 mL, anhydrous) and stirred for 30 min at room temperature under nitrogen. Chloroacetamidine hydrochloride (2.58 g, 20 mmol) was added to this solution in one portion and stirred at 50° C. overnight. Solvent was removed under reduced pressure and the dark brown oily residue was directly used in the next step.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two

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